Triphenylantimony Diacetate

Description

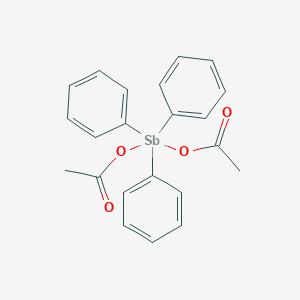

Structure

2D Structure

Propriétés

IUPAC Name |

[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFCRCFZPKTCF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601046126 | |

| Record name | Triphenylantimony diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-62-1 | |

| Record name | Bis(acetato-κO)triphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acetato-O-)triphenylantimony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, bis(acetato-O)triphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylantimony diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acetato-O-)triphenylantimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of Triphenylantimony Diacetate

X-ray Crystallographic Studies

X-ray crystallography has been instrumental in defining the precise atomic arrangement within the crystal lattice of triphenylantimony (B1630391) diacetate and its analogues. These studies reveal a consistent structural motif for triarylantimony(V) dicarboxylates.

Detailed Coordination Geometry around Antimony(V) Centers

The central antimony atom in triphenylantimony diacetate adopts a five-coordinate geometry. Structural analyses of numerous triphenylantimony(V) dicarboxylates consistently show a distorted trigonal bipyramidal (TBP) geometry around the antimony center. researchgate.netnih.gov In this arrangement, the three phenyl groups occupy the equatorial positions, forming the trigonal plane, while the two acetate (B1210297) ligands are situated in the axial positions. researchgate.netnih.gov This configuration is a common feature among various triorganoantimony(V) dicarboxylates. colab.ws

Analysis of Sb-O and Sb-C Bond Lengths and Angles

Detailed analysis of the bond parameters in compounds analogous to this compound provides insight into its structure. For instance, in a closely related compound, the Sb-O bond length has been reported to be 2.128 Å. researchgate.net The Sb-C bond lengths for the phenyl groups fall within the typical range observed for other triphenylantimony dicarboxylates. researchgate.net The sum of the equatorial C-Sb-C bond angles is approximately 360°, indicative of the trigonal planar arrangement of the phenyl groups around the antimony atom. researchgate.net

Below is a table summarizing typical bond lengths in related triphenylantimony(V) dicarboxylate structures.

| Bond | Typical Length (Å) |

| Sb-O | ~2.128 |

| Sb-C (phenyl) | Varies |

Structural Parameter (τ) Analysis for Geometry Description

Solution-State Structural Investigations

Information regarding the solution-state structure of this compound is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR studies in chloroform-d (B32938) have been reported, showing characteristic signals for the phenyl and acetate protons. albany.eduspiedigitallibrary.orgscispace.com The chemical shifts observed are consistent with the maintenance of the triphenylantimony framework in solution. However, detailed solution-state structural studies, such as those that could confirm the persistence of the trigonal bipyramidal geometry or investigate potential fluxional behavior, are not extensively documented in the available literature.

X-ray Absorption Spectroscopy (XAS) for Elucidating Fluxional Behavior

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local electronic and geometric structure of a target atom within a molecule. escholarship.orgrsc.org The method involves exciting a core electron to an unoccupied state by tuning the energy of incident X-rays around an absorption edge of the element—in this case, antimony (Sb). aps.org The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. rsc.orgaps.org

A significant challenge in structural analysis of compounds like this compound is their potential for fluxionality in solution. This dynamic behavior often occurs on a timescale that is too fast for techniques like Nuclear Magnetic Resonance (NMR) to resolve a single, stable structure. XAS, however, operates on a much faster timescale (femtoseconds), allowing it to provide a snapshot of the predominant geometry even in a rapidly interconverting system. sci-hub.se

A pertinent example of this application is the study of pentaphenylantimony (SbPh₅), a closely related fluxional organoantimony compound. sci-hub.se Historically, there was debate over whether its structure in solution was trigonal bipyramidal (TBP) or square pyramidal (SP). By comparing the Sb L₃-edge XANES spectra of crystalline SbPh₅ standards (in known TBP and SP geometries) with the spectrum of SbPh₅ in solution, researchers definitively established its structure. The solution-state spectrum matched that of the trigonal bipyramidal solid, resolving a long-standing question. sci-hub.se This approach demonstrates the utility of XAS in establishing the solution-state structures of fluxional main-group compounds, a methodology directly applicable to analyzing this compound. sci-hub.se

Table 1: Comparison of Geometries Determined by XAS for Pentaphenylantimony (SbPh₅)

| Sample State | Predominant Geometry | Spectroscopic Evidence |

| Crystalline (nonsolvate) | Square Pyramidal | Unique Sb L₃-edge XANES pre-edge features |

| Crystalline (solvate) | Trigonal Bipyramidal | Distinct Sb L₃-edge XANES pre-edge features |

| Solution (in THF) | Trigonal Bipyramidal | Spectrum matches the TBP crystalline standard |

| Data sourced from a study on Pentaphenylantimony, a related organoantimony compound. sci-hub.se |

Corroboration with Solution-State Raman Spectroscopy

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides detailed information about molecular vibrations. libretexts.org Since these vibrations are intrinsic to a molecule's structure and symmetry, Raman spectra serve as a molecular fingerprint. scispace.com When applied to species in solution, it can be used to identify the predominant structure, complementing data from other methods like XAS. strath.ac.uk

Table 2: Key Raman Vibrational Modes for Structural Analysis This table illustrates hypothetical characteristic vibrational frequencies that could be used to distinguish between different geometries of an organoantimony compound in solution.

| Vibrational Mode | Trigonal Bipyramidal (cm⁻¹) | Square Pyramidal (cm⁻¹) | Significance |

| Sb-C (axial) stretch | ~250 | ~235 | Sensitive to the axial bond environment. |

| Sb-C (equatorial) stretch | ~280 | ~275 | Reflects the equatorial bond strength and arrangement. |

| Phenyl ring deformation | ~1000 | ~1010 | Changes in ring modes can indicate steric crowding differences. |

| Note: These are representative values and would need to be determined experimentally for this compound. |

Chirality and Stereochemical Aspects in Organoantimony(V) Complexes

Chirality is a fundamental stereochemical concept where a molecule and its mirror image are non-superimposable. libretexts.org Such a molecule is termed 'chiral'. This property arises when a molecule lacks an internal plane of symmetry. libretexts.org In organometallic chemistry, the arrangement of different ligands around a central metal atom can create a chiral center.

Organoantimony(V) complexes, including this compound, typically adopt a distorted trigonal bipyramidal (TBP) geometry around the central antimony atom. researchgate.netnih.gov In this arrangement, three ligands occupy equatorial positions (in a plane around the antimony atom) and two ligands occupy axial positions (above and below the plane).

For a generic organoantimony(V) complex with the formula R₃SbX₂, such as this compound (where R = Phenyl, X = Acetate), the stereochemistry is determined by the placement of the X groups. The two acetate ligands, being more electronegative, preferentially occupy the axial positions. If the three R groups in the equatorial plane are identical (as in this compound), the molecule possesses a plane of symmetry and is therefore achiral.

However, chirality can be induced in related organoantimony(V) complexes. If the three organic (R) groups or the two anionic (X) groups are all different, the molecule can become chiral. For example, in a complex of the type (R¹R²R³)SbX₂, the lack of symmetry in the equatorial plane would render the molecule chiral. Similarly, a complex like R₃SbXY where the two axial ligands are different would also be chiral. The study of these stereochemical aspects is critical for understanding the interaction of these complexes in biological and chemical systems where chirality often plays a key role. libretexts.org

Advanced Spectroscopic Characterization and Electronic Structure of Triphenylantimony Diacetate

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of the carboxylate groups (COO) are particularly diagnostic of their coordination environment. The key vibrations are the asymmetric (νas(COO)) and symmetric (νs(COO)) stretches. The frequency difference between these two bands, denoted as Δν [Δν = νas(COO) - νs(COO)], is instrumental in determining whether the carboxylate ligands are acting in a monodentate, bidentate chelating, or bridging fashion.

In studies of related triphenylantimony(V) dicarboxylate complexes, the coordination of the metal to the oxygen atom of the carboxylate group was confirmed by shifts in these vibrational bands compared to the free carboxylic acid or its sodium salt. scispace.com For triphenylbismuth(V) diacetate, a related compound, analysis of its IR spectrum suggests a non-ionic, five-coordinate structure. cdnsciencepub.com While specific values for triphenylantimony (B1630391) diacetate are not extensively documented in the reviewed literature, the analysis follows established principles. A larger Δν value is typically associated with a monodentate coordination mode, whereas a smaller Δν value suggests a bidentate (chelating or bridging) mode. This analysis is crucial for understanding the trigonal bipyramidal geometry typically adopted by such five-coordinate antimony(V) complexes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Asymmetric Stretch νas(COO) | ~1580 - 1650 | Sensitive to coordination mode. |

| Symmetric Stretch νs(COO) | ~1350 - 1420 | Sensitive to coordination mode. |

| Frequency Separation (Δν) | Varies | Large Δν suggests monodentate; Small Δν suggests bidentate. |

The far-infrared and low-frequency Raman spectra provide access to the vibrations involving the heavy antimony atom, specifically the antimony-carbon (Sb-C) and antimony-oxygen (Sb-O) stretching modes. For analogous triphenylbismuth(V) derivatives, the metal-ligand (Bi-X) stretching frequencies have been assigned in the 240–410 cm⁻¹ region. cdnsciencepub.com In other organoantimony carboxylates, the ν(Sb-O) bands have been observed in the range of 561–585 cm⁻¹, while the ν(Sb-C) bands associated with the phenyl groups appear between 459–484 cm⁻¹. These assignments are consistent with a structure where three phenyl groups are bonded to the central antimony atom in the equatorial plane of a trigonal bipyramid, with the acetate (B1210297) ligands occupying the axial positions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| ν(Sb-O) | 560 - 590 | Antimony-Oxygen stretch from acetate ligands. |

| ν(Sb-C) | 450 - 490 | Antimony-Carbon stretch from phenyl ligands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure of triphenylantimony diacetate in solution, providing detailed information on the hydrogen and carbon environments and offering insights into dynamic processes.

The ¹H NMR spectrum of this compound provides clear signals for the protons of the phenyl and acetate groups. In deuterated chloroform (B151607) (CDCl₃), the spectrum shows characteristic multiplets for the aromatic protons and a sharp singlet for the methyl protons of the two equivalent acetate ligands. scispace.com The phenyl protons typically appear as two multiplets due to the different electronic environments of the ortho, meta, and para protons.

A study reported the following chemical shifts for this compound in CDCl₃: scispace.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (ortho-like) | 7.90 - 8.06 | Multiplet (m) | 6H |

| Phenyl (meta, para-like) | 7.40 - 7.53 | Multiplet (m) | 9H |

| Acetate (CH₃) | 1.75 - 1.85 | Singlet (s) | 6H |

The ¹³C NMR spectrum gives direct information about the carbon skeleton of the molecule. For this compound, signals are expected for the distinct carbons of the phenyl rings (ipso, ortho, meta, para), the carboxyl carbon (C=O), and the methyl carbon of the acetate groups. lookchem.comijsit.com

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| Carboxyl (C=O) | ~175 - 185 | Acetate carbonyl carbon. |

| Phenyl (ipso-C) | ~135 - 145 | Phenyl carbon bonded to Sb. |

| Phenyl (ortho-C) | ~133 - 136 | Phenyl carbons adjacent to ipso-C. |

| Phenyl (para-C) | ~130 - 132 | Phenyl carbon opposite to ipso-C. |

| Phenyl (meta-C) | ~128 - 130 | Phenyl carbons meta to ipso-C. |

| Methyl (CH₃) | ~20 - 25 | Acetate methyl carbon. |

Five-coordinate compounds like this compound, which possess a trigonal bipyramidal geometry, are often subject to dynamic processes in solution. These molecules can be fluxional, meaning that the axial and equatorial ligands can interchange positions rapidly on the NMR timescale, a process often described by the Berry pseudorotation mechanism. This would make the three phenyl groups appear equivalent in the NMR spectrum at room temperature, which is consistent with the observed data.

Furthermore, studies on related triphenylantimony(V) complexes have confirmed their five-coordinated trigonal bipyramidal geometries in the solid state. scispace.com Mechanistic studies involving the photolysis of this compound have identified outgassed products such as carbon dioxide and benzene (B151609), indicating the cleavage of both Sb-O and Sb-C bonds under energetic conditions. scispace.com Experiments using deuterated acetate ligands (d₆-JP-18) were performed to trace the origin of hydrogen atoms in the reaction products, providing further insight into the molecule's stability and reaction pathways. scispace.com While not a direct measure of solution fluxionality, these studies highlight the lability of the ligands attached to the antimony center.

Electrochemical Characterization

The electrochemical behavior of organoantimony(V) compounds, including this compound, provides valuable insights into their electronic structure and reactivity. Cyclic voltammetry is a key technique employed to probe the redox properties of these molecules, revealing the potentials at which they undergo oxidation and reduction, as well as the stability of the resulting species.

Cyclic Voltammetry for Redox Properties

While specific cyclic voltammetry (CV) data for this compound is not extensively documented in publicly available literature, the electrochemical properties of analogous triphenylantimony(V) complexes, particularly those with catecholate ligands, have been thoroughly investigated. These studies offer a strong basis for understanding the expected redox behavior of this compound.

The electrochemical oxidation of triphenylantimony(V) catecholate complexes has been shown to be a multi-stage process. nih.gov For instance, in triphenylantimony(V) catecholates with thioether substituents, three oxidation stages are typically observed, corresponding to the two-stage oxidation of the catecholate fragment and the oxidation of the thioether group. nih.gov The first oxidation step, which is often quasi-reversible, corresponds to the transformation of the catecholate ligand to a semiquinone radical anion. mdpi.com The second, typically irreversible, oxidation corresponds to the formation of the o-benzoquinone. mdpi.com

The redox potentials are sensitive to the nature of the substituents on the ligands. For example, the introduction of an electron-withdrawing sulfur atom at the 3-position of the catecholate ligand in triphenylantimony(V) complexes leads to a shift of the first oxidation potential to a more anodic (positive) region compared to related complexes without this substituent. nih.gov This indicates that the presence of electron-withdrawing groups makes the compound more difficult to oxidize. Conversely, electron-donating groups are expected to shift the oxidation potentials to more cathodic (less positive) values, making the compound easier to oxidize. researchgate.net

The coordination of additional ligands to the antimony center also significantly influences the electrochemical behavior. For instance, the coordination of N-donor ligands like pyrazine, 4,4'-bipyridyl (Bipy), and bis-(pyridine-4-yl)-disulfide (PySSPy) to binuclear triphenylantimony(V) catecholates can alter the mechanism of electrooxidation from two successive one-electron steps to a single multi-electron process. mdpi.com In contrast, the coordination of diazabicyclo mdpi.commdpi.commdpi.comoctane (DABCO) leads to a significant cathodic shift (by about 0.4 V) of the catecholate ligand's oxidation potentials, indicating a destabilization of the oxidized species or stabilization of the reduced form. mdpi.com

Based on these findings with analogous compounds, the cyclic voltammogram of this compound would be expected to show redox processes associated with the Sb(V)/Sb(III) couple and potentially reactions involving the acetate ligands, although the latter are generally considered redox-inactive under typical electrochemical conditions. The central antimony atom in this compound is in the +5 oxidation state and can theoretically be reduced to the +3 state. The potential at which this reduction occurs would provide a measure of the electrophilicity of the antimony center.

The following interactive table presents representative cyclic voltammetry data for a series of triphenylantimony(V) catecholate complexes, which can serve as a reference for understanding the potential redox behavior of this compound.

| Compound | Eox11/2 (V) vs. Ag/AgCl/KCl(sat.) | Eox2p (V) vs. Ag/AgCl/KCl(sat.) | Eox31/2 (V) vs. Ag/AgCl/KCl(sat.) | Reference |

|---|---|---|---|---|

| (3-n-butylthio-4,6-DBCat)SbPh3 | 0.96 | 1.52 | 1.80 | nih.gov |

| (3-n-hexylthio-4,6-DBCat)SbPh3 | 0.96 | 1.52 | 1.80 | nih.gov |

| (3-n-octylthio-4,6-DBCat)SbPh3 | 0.96 | 1.52 | 1.80 | nih.gov |

| (3-cyclohexylthio-4,6-DBCat)SbPh3 | 0.95 | 1.52 | 1.75 | nih.gov |

| (3,6-DBCat)SbPh3-Pyr | 0.89 | 1.40 | - | mdpi.com |

| [(3,6-DBCat)SbPh3]2(Bipy) | 0.89 | 1.43 | - | mdpi.com |

| [(3,6-DBCat)SbPh3]2(DABCO) | 0.49 | 1.18 | - | mdpi.com |

Note: Eox11/2 and Eox31/2 are half-wave potentials of the first and third anodic processes, respectively. Eox2p is the peak potential of the second anodic process. Data recorded in CH2Cl2 solution with 0.15 M [N(nBu)4]ClO4 as the supporting electrolyte at a glassy carbon working electrode with a scan rate of 200 mV·s−1. nih.gov

Correlation of Electrochemical Potentials with Electronic Structure

The electrochemical potentials obtained from cyclic voltammetry are intrinsically linked to the electronic structure of the molecule. The energy required to add or remove an electron from a molecule is directly related to the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For an oxidation process, which involves the removal of an electron, the oxidation potential is correlated with the energy of the HOMO. A higher HOMO energy level means the electron is less tightly bound and can be removed more easily, resulting in a lower (less positive) oxidation potential. Conversely, a lower HOMO energy indicates a more stable electron that is more difficult to remove, leading to a higher (more positive) oxidation potential.

In the context of triphenylantimony(V) compounds, theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the electronic structure and orbital energies. scispace.com For triphenylantimony(V) catecholate complexes, the HOMO is often localized on the electron-rich catecholate ligand. researchgate.net This is consistent with the electrochemical observation that the first oxidation is associated with the catecholate moiety.

The electronic nature of the substituents on the ligands directly influences the energy of the HOMO. Electron-withdrawing groups, such as halogens or thioether groups on the catecholate ring, lower the energy of the HOMO. nih.govresearchgate.net This stabilization of the HOMO makes the electron removal more difficult, which is experimentally observed as a shift of the oxidation potential to more anodic values. nih.gov Conversely, electron-donating groups would be expected to raise the HOMO energy, making oxidation easier and shifting the potential to more cathodic values.

In this compound, the HOMO is likely to have significant contributions from the phenyl rings and the acetate ligands, while the LUMO is expected to be centered on the antimony atom with contributions from the antibonding orbitals of the Sb-C and Sb-O bonds. The reduction potential corresponding to the Sb(V) to Sb(III) transition would be correlated with the energy of the LUMO. A lower LUMO energy would indicate that the molecule can more readily accept an electron, corresponding to a more positive (or less negative) reduction potential.

The nature of the ligands attached to the antimony center plays a crucial role in modulating the energy of the LUMO. The acetate ligands in this compound are generally considered to be less electron-donating than catecholate ligands. This would suggest that the antimony center in this compound is more electron-deficient, leading to a lower-lying LUMO compared to its catecholate counterparts. Consequently, this compound would be expected to be more easily reduced.

Reactivity Profiles and Mechanistic Investigations of Triphenylantimony Diacetate

Lewis Acidity and Acceptor Properties

Triphenylantimony (B1630391) diacetate and related organoantimony(V) species are recognized for their Lewis acidic character, which allows them to act as electron pair acceptors. chemimpex.comtamu.edu This property is fundamental to their utility in catalysis and anion recognition. chemimpex.comnih.gov

Factors Influencing Lewis Acidity (e.g., Ligand Electronegativity, Oxidation State)

The Lewis acidity of organoantimony compounds is not static; it is significantly modulated by two primary factors: the oxidation state of the antimony center and the electronegativity of its substituents.

Oxidation State: The oxidation of an antimony center from Sb(III) to Sb(V) dramatically enhances its Lewis acidity. nih.govrsc.org This is a critical principle in designing potent organoantimony Lewis acids. For instance, studies comparing Sb(III) compounds like triphenylstibine (SbPh₃) with their pentavalent, oxidized analogues demonstrate a marked increase in Lewis acidic character upon oxidation. nih.gov This heightened acidity in the Sb(V) state, as seen in triphenylantimony diacetate, makes it a more effective electron acceptor.

Ligand Electronegativity: The nature of the groups attached to the antimony atom plays a crucial role. The introduction of electron-withdrawing substituents increases the Lewis acidity. mdpi.comresearchgate.net This is because electronegative groups pull electron density away from the central antimony atom, making it more electron-deficient and thus a stronger Lewis acid. For example, replacing phenyl groups with highly fluorinated groups like pentafluorophenyl (C₆F₅) or 3,5-bis(trifluoromethyl)phenyl (Arᶠ) results in a substantial increase in Lewis acidity. nih.govwikipedia.org This inductive effect is a key strategy for tuning the reactivity of these compounds. wikipedia.org

The following table summarizes the influence of oxidation state and ligand electronegativity on the Lewis acidity of selected organoantimony compounds.

| Compound | Antimony Oxidation State | Substituents | Relative Lewis Acidity |

| SbPh₃ (Triphenylstibine) | +III | Phenyl | Weak |

| Sb(C₆F₅)₃ | +III | Pentafluorophenyl | Moderate |

| Ph₃Sb(OAc)₂ | +V | Phenyl, Acetate (B1210297) | Strong |

| Sb(C₆F₅)₃Cat | +V | Pentafluorophenyl, Catecholate | Very Strong |

| Data synthesized from findings in references nih.govwikipedia.org. Cat = o-O₂C₆Cl₄ |

σ* Orbital and σ-Hole Interactions in Lewis Acidity Enhancement

The enhanced Lewis acidity of pentavalent antimony compounds can be rationalized by modern bonding theories, specifically the concepts of the σ* orbital and σ-hole interactions.

A σ-hole is a region of positive electrostatic potential located on an atom, opposite to a covalent bond. mdpi.comrsc.org In organoantimony compounds, these positive regions on the antimony atom can interact attractively with Lewis bases (e.g., anions, lone pair donors). mdpi.comrsc.org The strength of this interaction, known as a pnictogen bond, is directly related to the magnitude of the positive potential of the σ-hole. rsc.org

Redox Chemistry of Antimony(III)/Antimony(V) Systems

The accessibility of both the +III and +V oxidation states is a defining characteristic of antimony chemistry. nih.gov The redox couple between Sb(III) and Sb(V) is central to the reactivity of compounds like this compound and opens avenues for their use in redox catalysis. mdpi.com

Oxidation of Sb(III) to Sb(V) and its Impact on Electronic Structure

This compound is synthesized via the oxidation of a trivalent precursor, triphenylstibine (Ph₃Sb). This is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of acetic acid. spiedigitallibrary.org

Ph₃Sb (Sb(III)) + H₂O₂ + 2 CH₃COOH → Ph₃Sb(O₂CCH₃)₂ (Sb(V)) + 2 H₂O

This transformation from Sb(III) to Sb(V) involves the loss of two electrons from the antimony center, although in a formal sense, it is an oxidative addition. This change in oxidation state significantly alters the electronic properties of the molecule. As discussed previously, the oxidation makes the antimony center more electron-deficient and lowers the energy of its acceptor orbitals, which is the primary reason for the increased Lewis acidity in the Sb(V) state. nih.gov While Sb(V) species are generally predominant in oxygen-rich environments, Sb(III) is favored in oxygen-poor (anoxic) systems. nih.gov

Coordination Events and Redox Non-Innocence

The coordination environment around the antimony atom can influence its redox behavior. The reduction of Sb(V) to Sb(III) is a key reaction, particularly in biological systems where reducing agents like glutathione (B108866) can drive this transformation. nih.gov The inorganic Sb(V)/Sb(III) redox potential is such that common biological reductants can reduce the pentavalent form. nih.gov

Ligand Exchange and Substitution Reactions

The acetate groups in this compound are not inert and can be replaced by other ligands through substitution reactions. This reactivity allows for the derivatization of the triphenylantimony(V) core and its use as a precursor for other organoantimony compounds.

For example, this compound can be synthesized from triphenylantimony dichloride by reacting it with a potassium carboxylate salt, demonstrating the exchange of chloride for carboxylate ligands. spiedigitallibrary.org Conversely, the acetate ligands can be exchanged for other groups.

This capacity for ligand exchange makes triarylantimony dicarboxylates effective arylating agents in various palladium-catalyzed cross-coupling reactions. jst.go.jp In these reactions, a phenyl group from the antimony reagent is transferred to another substrate, a process that inherently involves the exchange and breaking of the antimony-carbon and antimony-acetate bonds. For instance, this compound has been successfully used to synthesize arylphosphonates by reacting it with dialkyl H-phosphites in the presence of a palladium catalyst, without the need for a base. jst.go.jp This reaction highlights the role of the organoantimony compound as a phenyl group donor, which involves reductive elimination from a transient palladium intermediate, ultimately leading to the trivalent triphenylstibine as a byproduct. jst.go.jp

The following table provides an example of a ligand exchange reaction involving this compound.

| Reaction Type | Reactants | Catalyst | Product | Byproducts | Reference |

| P-Arylation | This compound (Ph₃Sb(OAc)₂), Diethyl phosphite (B83602) (H-PO(OEt)₂) | Pd(PPh₃)₄ | Diethyl phenylphosphonate (B1237145) (Ph-PO(OEt)₂) | Ph₃Sb, Ph-Ph | jst.go.jp |

This reactivity underscores the utility of this compound not just as a stable compound, but as a versatile reagent for constructing new chemical bonds through ligand substitution and exchange pathways. jst.go.jpresearchgate.net

Reactivity with N,O-Donor Ligands

The interaction of organoantimony(V) halides with N,O-donor ligands in the presence of a base leads to the formation of novel organoantimony(V) compounds. ias.ac.in For instance, the reaction with 8-hydroxyquinoline (B1678124) results in an oxo-bridged dimeric structure, while reactions with 2-pyridinemethanol (B130429) and triethanolamine (B1662121) yield monomeric compounds. ias.ac.in

A notable outcome is the reaction with triethanolamine, which produces a monomeric organoantimony compound that crystallizes in a chiral space group, a rare occurrence of spontaneous chirality in such compounds. ias.ac.in The deprotonated N,O-donor ligands chelate to the antimony center. ias.ac.in For example, in the reaction with 2-pyridinemethanol, the deprotonated ligand forms a chelate with the triphenylantimony moiety, resulting in a distorted octahedral geometry around the antimony atom. ias.ac.in

The formation of these complexes is confirmed by various analytical techniques, including single-crystal X-ray diffraction, which reveals the molecular structures and coordination environments of the antimony center. ias.ac.innih.gov The coordination number of antimony in these compounds can be as high as seven or eight due to its hypervalent nature. ias.ac.in

Table 1: Reactivity of Triphenylantimony Compounds with N,O-Donor Ligands

| N,O-Donor Ligand | Resulting Compound Type | Key Structural Feature |

| 8-Hydroxyquinoline | Oxo-bridged dimer | Four-membered Sb₂O₂ ring |

| 2-Pyridinemethanol | Monomer | Distorted octahedral geometry |

| Triethanolamine | Monomer | Crystallizes in a chiral space group |

| Bis-catecholate linkers with bipyridine | Macrocyclic tetranuclear compound | Sb-N donor-acceptor interactions |

Cleavage of Antimony-Nitrogen Bonds

The antimony-nitrogen bond in certain organoantimony compounds can be selectively cleaved. For example, in pentafluorophenylantimony(III) diamide (B1670390) derivatives, the Sb-N bond is preferentially cleaved over the Sb-C bond by reagents like bromine and acetic acid, yielding the corresponding bromides. ijarbs.com However, attempts to synthesize arylantimony(III) acetates through the cleavage of the Sb-N bond have been reported to be unsuccessful, suggesting the instability of such acetate compounds under these conditions. ijarbs.com

In contrast, the reaction of N,C,N-chelated antimony(III) chlorides with organolithium reagents demonstrates the participation of the ligand in the reaction. acs.org The lithium reagent adds across the C=N bond of the ligand, leading to the formation of substituted 1H-2,1-benzazastiboles. acs.org This process involves the formation of a new Sb-N bond. acs.org

Activation of Chemical Bonds

This compound and related compounds have been shown to activate strong chemical bonds, a process of significant interest in synthetic chemistry.

Element-Fluorine Bond Activation

The activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, is a challenging but important transformation. nih.govkyoto-u.ac.jp Lewis acids with a high affinity for fluoride (B91410), known as fluorophilic electrophiles, can facilitate the heterolytic cleavage of C(sp³)-F bonds. nih.gov The formation of a more stable bond between the element and fluorine provides the thermodynamic driving force for this process. nih.gov

While direct examples involving this compound are not extensively detailed in the provided context, the principle of using main-group Lewis acids for C-F bond activation is well-established. nih.gov The high Lewis acidity of certain antimony compounds suggests their potential in this area.

Silver-Chlorine Bond Activation

The activation of a silver-chlorine bond by an organoantimony compound has not been explicitly detailed in the provided search results. However, the reactivity of organoantimony compounds with metal halides is a known area of study. For instance, the activation of carbon-chlorine bonds in the presence of platinum complexes has been reported. rsc.org

Decomposition Pathways and Stability Studies

The thermal and photochemical stability of this compound and related carboxylates has been investigated. Upon exposure to energy sources like EUV photons or electrons, these compounds can undergo decomposition. spiedigitallibrary.orgscispace.com

One proposed decomposition pathway involves the cleavage of the carboxylate ligand. spiedigitallibrary.org Cleavage of the R'-carbonyl bond can lead to the formation of CO₂ and a reactive antimony radical intermediate. spiedigitallibrary.org Alternatively, cleavage of the oxygen-carbonyl bond can produce CO and another reactive intermediate. spiedigitallibrary.org These reactive species can then participate in further reactions, leading to the formation of stable outgassed products like benzene (B151609) and phenol. spiedigitallibrary.orgscispace.com Deuterium labeling studies have been employed to identify the source of hydrogen atoms in the formation of these products, providing insights into the reaction mechanism. spiedigitallibrary.orgscispace.com

The stability of these compounds is also influenced by the nature of the carboxylate ligand. Studies on a series of Ph₃Sb(O₂CR')₂ compounds, with varying substitutions on the carbon alpha to the carbonyl group, have shown that the structure of the carboxylate affects the outgassing of CO₂, benzene, and phenol. spiedigitallibrary.orgscispace.com

Table 2: Proposed Decomposition Products of Triphenylantimony Dicarboxylates

| Initial Cleavage Site | Resulting Intermediates | Final Products |

| R'-carbonyl bond | Antimony radical, CO₂ | Benzene, Phenol |

| Oxygen-carbonyl bond | Reactive oxygen-antimony species, CO | Benzene, Phenol |

Catalytic Applications and Proposed Reaction Mechanisms of Triphenylantimony Diacetate

Lewis Acid Catalysis in Organic Transformations

The antimony center in triphenylantimony (B1630391) diacetate can function as a Lewis acid, accepting electron pairs to activate substrates in a variety of organic reactions. jst.go.jpwikipedia.org This Lewis acidity is a key feature driving its catalytic activity in polymerization, electrophilic substitution, and cycloaddition reactions.

The cationic ring-opening polymerization of ethers like tetrahydrofuran (B95107) (THF) is typically initiated by strong acids or Lewis acids. youtube.com The mechanism involves the protonation or coordination of the Lewis acid to the oxygen atom of THF, which forms an oxonium ion. This active species is then susceptible to nucleophilic attack by another THF monomer, initiating the propagation of the polymer chain. While triphenylantimony diacetate is recognized as a Lewis acid catalyst, specific detailed studies on its application for THF polymerization are not extensively documented in the reviewed literature. jst.go.jplookchem.comsigmaaldrich.com The proposed role would involve the antimony(V) center activating a THF molecule to start the polymerization cascade.

Organoantimony compounds have been shown to be effective catalysts in cycloaddition reactions. Specifically, tetraarylstibonium salts, which are structurally related to this compound, catalyze the [3+2] cycloaddition of epoxides (oxiranes) with isocyanates to produce oxazolidinones. wikipedia.orgunn.ruuclm.es

The proposed mechanism involves the Lewis acidic antimony center of the catalyst coordinating to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bond, making the ring more susceptible to nucleophilic attack by the isocyanate. This activation facilitates the ring-opening of the epoxide and subsequent cyclization to form the five-membered oxazolidinone ring. dokumen.pubresearchgate.net

Table 1: Organoantimony-Catalyzed Cycloaddition of Epoxides and Isocyanates Data based on catalysis by related tetraarylstibonium systems.

| Epoxide Substrate | Isocyanate Substrate | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Generic Oxirane | Generic Isocyanate | Tetraarylstibonium Cations | Oxazolidinone | Catalyzes cycloaddition to produce five-membered heterocycles. | wikipedia.org |

| 2-Phenyloxirane | Phenyl Isocyanate | Tetraphenylstibonium Triflate | 3,5-Diphenyloxazolidin-2-one | Catalytically promotes nucleophilic addition under mild conditions. | researchgate.net |

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to an acceptor molecule without the use of gaseous H₂. Strongly acidic antimony compounds have been identified as catalysts for such transformations, particularly for the reduction of quinolines using a Hantzsch ester as the hydride donor. wikipedia.orgresearchgate.net The catalytic cycle is believed to involve the activation of the substrate by the Lewis acidic antimony center. While the transfer hydrogenation of quinolines has been demonstrated with pnictogen-bonding catalysts including stibine (B1205547) derivatives researchgate.netresearchgate.net, specific studies detailing the use of this compound for the transfer hydrogenation of quinone derivatives are limited in the surveyed literature. The underlying principle would involve the Lewis acidic antimony activating the carbonyl group of the quinone, thereby facilitating hydride transfer from a suitable donor.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is its role as an arylating agent in palladium-catalyzed cross-coupling reactions. jst.go.jp In these reactions, triarylantimony(V) dicarboxylates function as "pseudo-halides," providing aryl groups for C-C bond formation under conditions that are often milder or more versatile than those using traditional aryl halides. mdpi.comresearchgate.net They have been successfully employed in a range of named coupling reactions, including Heck, Stille, Hiyama, Suzuki, and Sonogashira-type reactions. jst.go.jpmdpi.com

A plausible general mechanism for these reactions involves the oxidative addition of the Ar-Sb bond from this compound to a Pd(0) species, forming an arylpalladium(II) intermediate. This key intermediate then participates in the subsequent steps of the specific coupling reaction, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. jst.go.jp

Heck-type Reactions: In the Heck reaction, an aryl group is coupled with an alkene. wikipedia.orgorganic-chemistry.org Triarylantimony diacetates serve as competent aryl donors in Pd-catalyzed Heck-type reactions, reacting with various alkenes to form substituted alkenes. mdpi.comdiva-portal.org

Stille-type Reactions: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or pseudo-halide. The cross-coupling and carbonylative cross-coupling of triarylantimony(V) diacetates with organostannanes have been achieved in the presence of a palladium catalyst. mdpi.comacs.org

Hiyama-type Reactions: The Hiyama coupling involves the reaction of an organosilicon compound with an organic halide. Triarylantimony diacetates have been used as the pseudo-halide component, coupling with organosilanes in the presence of a palladium catalyst and a fluoride (B91410) source that activates the silicon reagent. jst.go.jpmdpi.commdpi.com

Suzuki-type Reactions: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. A key advantage of using triarylantimony diacetates is that the Suzuki-type coupling with arylboronic acids can often proceed efficiently without the need for a base. researchgate.netdntb.gov.uarsc.org This simplifies the reaction conditions and improves functional group tolerance.

Sonogashira-type Reactions: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. When using triarylantimony diacetates as the aryl source, these reactions can be performed under copper-free conditions, which prevents the undesirable homocoupling of the alkyne (Glaser coupling). researchgate.netpsu.eduwikipedia.org The reactions proceed efficiently with palladium catalysts to yield aryl-substituted alkynes. researchgate.netpsu.edu

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Using Triarylantimony Diacetates

| Reaction Type | Coupling Partner | Catalyst/Conditions | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-type | Arylboronic Acids | PdCl₂(PPh₃)₂ / aerobic | Good to Excellent | Proceeds without a base. | dntb.gov.uarsc.org |

| Sonogashira-type | Terminal Alkynes | PdCl₂(PPh₃)₂ / aerobic | Good to Excellent | Copper- and base-free conditions. | researchgate.net |

| Sonogashira-type | Alkynylsilanes | Pd₂(dba)₃·CHCl₃ / CuI | Good (70-81%) | Direct coupling of protected alkynes. | psu.edu |

| Stille-type | Organostannanes | PdCl₂ / MeCN | Not specified | Effective for coupling with organotin reagents. | mdpi.comacs.org |

| Heck-type | Alkenes | Pd Catalyst | Not specified | Functions as an effective arylating agent. | mdpi.comdiva-portal.org |

| Hiyama-type | Organosilanes | Pd Catalyst / Fluoride source | Not specified | Acts as a pseudo-halide partner. | jst.go.jpmdpi.com |

P-Arylation for Arylphosphonate Synthesis

The formation of carbon-phosphorus (C–P) bonds to synthesize arylphosphonates is a critical transformation in organic chemistry. jst.go.jpnih.gov Traditionally, the palladium-catalyzed Hirao reaction, which couples aryl halides with dialkyl H-phosphites, has been a powerful method, though it typically requires a base. jst.go.jpresearchgate.net Research has demonstrated that triarylantimony diacetates, including this compound, can serve as effective arylating agents for this purpose under base-free conditions. jst.go.jpnih.gov

In a key study, the reaction of various triarylantimony diacetates with dialkyl H-phosphites was investigated in the presence of a Pd(PPh₃)₄ catalyst. jst.go.jpresearchgate.net this compound was identified as a superior substrate, providing a good yield of the corresponding arylphosphonate in a relatively short reaction time. jst.go.jpresearchgate.net The reaction proceeds efficiently without the need for a base, which is a significant advantage as the addition of a base like triethylamine (B128534) was found to decrease the product yield. jst.go.jp This method represents the first instance of using an organoantimony compound as a pseudo-halide for C–P bond formation. jst.go.jpnih.govresearchgate.net

The scope of this P-arylation reaction was explored with various substrates. The results, summarized in the table below, show that the reaction tolerates different dialkyl H-phosphites, affording the desired arylphosphonates in high yields.

Table 1: Palladium-Catalyzed P-Arylation of this compound with Dialkyl H-Phosphites Reaction conditions: this compound, dialkyl H-phosphite, and Pd(PPh₃)₄ (5 mol%) in a solvent, heated for 6 hours.

| Dialkyl H-Phosphite Substrate | Corresponding Arylphosphonate Product | Yield (%) | Reference |

|---|---|---|---|

| Diethyl phosphite (B83602) | Diethyl phenylphosphonate (B1237145) | 94 | jst.go.jpresearchgate.net |

| Di-n-propyl phosphite | Di-n-propyl phenylphosphonate | 89 | jst.go.jp |

| Di-n-butyl phosphite | Di-n-butyl phenylphosphonate | 86 | jst.go.jp |

| Diisopropyl phosphite | Diisopropyl phenylphosphonate | 80 | jst.go.jp |

B-Arylation for Arylboronate Synthesis (Miyaura-type Reactions)

Beyond C-P bond formation, this compound is an efficient aryl donor in palladium-catalyzed, base-free Miyaura-type cross-coupling reactions for carbon-boron (C-B) bond formation. jst.go.jp This reaction provides a pathway to synthesize arylboronates, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions. jst.go.jporgsyn.org

The reaction involves coupling triarylantimony diacetates with tetra(alkoxo)diborons in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂. jst.go.jpresearchgate.net A notable feature of this transformation is the influence of the reaction atmosphere. researchgate.net Under an argon atmosphere, only one of the three aryl groups from the antimony reagent is transferred. researchgate.net However, when the reaction is conducted under aerobic conditions, two of the three aryl groups participate in the coupling, leading to moderate to good yields of the arylboronate product. researchgate.net This base-free method is advantageous as it is compatible with base-sensitive functional groups. researchgate.net

Table 2: Miyaura-type B-Arylation with Triarylantimony Diacetates Reaction conditions: Triarylantimony diacetate, tetra(alkoxo)diboron, and PdCl₂(PPh₃)₂ (1 mol%) under aerobic conditions.

| Triarylantimony Diacetate | Diboron Reagent | Arylboronate Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Bis(pinacolato)diboron | Phenylboronic acid pinacol (B44631) ester | Good | researchgate.net |

| Tri-p-tolylantimony diacetate | Bis(pinacolato)diboron | p-Tolylboronic acid pinacol ester | Moderate | researchgate.net |

Mechanistic Insights into Arylation Processes with this compound as Pseudo-Halide

In both P-arylation and B-arylation reactions, this compound functions as a "pseudo-halide," providing an aryl group to the catalytic cycle in a manner analogous to aryl halides. jst.go.jpresearchgate.net The proposed catalytic cycle for these transformations is thought to be similar to that of Heck-type reactions. jst.go.jp

The mechanism is believed to initiate with the oxidative addition of an Ar–Sb bond from the triarylantimony diacetate to a Pd(0) species. jst.go.jp This step forms an arylpalladium-antimony complex (ArPdSb). jst.go.jp This intermediate is then transformed into a key arylpalladium acetate (B1210297) complex (ArPdOAc), with the concurrent elimination of a diarylantimony acetate species (Ar₂SbOAc). jst.go.jp The ArPdOAc complex is a crucial intermediate, as acetate ions are known to promote Pd-catalyzed cross-coupling reactions. jst.go.jpresearchgate.net From this point, the cycle proceeds with the respective phosphorus or boron reagent to undergo transmetalation and subsequent reductive elimination to yield the final arylated product and regenerate the Pd(0) catalyst. jst.go.jporganic-chemistry.org

Oxidation Catalysis

Triphenylantimony compounds exhibit notable activity in oxidation catalysis, functioning both in systems with co-oxidants and as organocatalysts.

The synthesis of this compound itself often involves an oxidation step utilizing hydroperoxides. researchgate.netresearchgate.net Tri-p-tolylantimony dicarboxylates, for example, are synthesized through the oxidative addition of a carboxylic acid to tri-p-tolylantimony in the presence of tert-butyl hydroperoxide or hydrogen peroxide. researchgate.net Similarly, triphenylantimony dimethacrylate can be obtained from the reaction of triphenylantimony with methacrylic acid using hydrogen peroxide as the oxidant. researchgate.net In these reactions, the trivalent triphenylantimony is oxidized to the pentavalent state, allowing for the coordination of the carboxylate ligands. researchgate.netresearchgate.net

Triphenylantimony and its derivatives can act as organocatalysts in oxidation reactions. For instance, triphenylantimony has been shown to catalyze the oxidation of furoin (B1674284) to furil (B128704) in dichloromethane (B109758) at room temperature under an air atmosphere, achieving a high yield. tcichemicals.com In this practical application, the reaction proceeds efficiently with a catalytic amount of triphenylantimony. tcichemicals.com Furthermore, triphenylantimony oxide, which can be generated in situ from the diacetate, has been used to catalyze the acylation of amines to form amides, demonstrating the broader catalytic potential of these antimony compounds. ucl.ac.uk

Structure-Activity Relationships in Catalysis

The catalytic efficacy of triarylantimony dicarboxylates is influenced by their molecular structure. Studies on related pentavalent organoantimony compounds, such as triarylantimony difluorides, in Pd-catalyzed C-H arylation reactions have provided valuable insights into structure-activity relationships. mdpi.com

It has been observed that the electronic nature of the substituents on the aryl groups of the antimony reagent plays a significant role in its reactivity. mdpi.com Triarylantimony difluorides bearing electron-donating groups on the phenyl rings exhibit higher reactivity compared to those with electron-withdrawing groups. mdpi.com This suggests that increased electron density on the antimony center facilitates the key transmetalation step in the palladium catalytic cycle. mdpi.com Conversely, the electronic properties of substituents on the benzofuran (B130515) substrate in these C-H arylations did not significantly affect reaction times or yields. mdpi.com These findings indicate that modulating the electronic properties of the this compound, for example by introducing substituents onto the phenyl rings, could be a viable strategy for tuning its catalytic activity in various cross-coupling reactions.

Biological Activities and Bio Organometallic Research of Triphenylantimony Diacetate

Anti-Parasitic Activity

Research into the anti-parasitic properties of triphenylantimony (B1630391) diacetate has shown its potential against certain protozoan parasites.

The compound has demonstrated significant activity against Leishmania parasites, which are responsible for the disease leishmaniasis. Studies have evaluated its efficacy against species such as Leishmania major and Leishmania infantum. Organoantimony(V) complexes, including derivatives of triphenylantimony, have emerged as promising antileishmanial agents. Research has shown that some of these compounds are highly effective against parasite amastigotes at low concentrations. The failures in current treatments with pentavalent antimonials are partly due to the emergence of resistant Leishmania strains.

Leishmania has developed mechanisms to counteract the toxic effects of oxidative stress induced by host cells. The parasite's ability to manage oxidative stress is a key factor in its survival. Some studies suggest that the antileishmanial action of certain organometallic complexes involves the inhibition of enzymes like superoxide (B77818) dismutase and the release of toxic superoxide radicals.

| Compound | Target Organism | Activity |

|---|---|---|

| Triphenylantimony Diacetate Derivatives | Leishmania amastigotes | Effective at concentrations of 0.5-3.5 μM |

A crucial aspect of anti-parasitic drug development is its selectivity, meaning it should be more toxic to the parasite than to mammalian host cells. Studies on this compound and related compounds have assessed their cytotoxicity against various mammalian cell lines, including human fibroblast skin cells and murine macrophages.

While some organoantimony compounds have shown high biological activity, many also exhibit toxicity towards human fibroblasts at concentrations above 25 μM. However, certain derivatives have demonstrated a favorable therapeutic window, being effective against the parasite at concentrations that are non-toxic to mammalian cells. In vitro cytotoxicity tests have indicated that antimony(V) complexes are among the least toxic when tested against murine macrophages. Macrophages are often used as a model for mammalian cells in these studies as they are the host cells in which Leishmania parasites develop. The biocompatibility of these compounds with human macrophages suggests their potential as drug candidates. It is generally believed that cytotoxicity tests are more reliable when performed with cells homologous to the relevant human tissue, such as human dermal fibroblasts for skin-related applications.

| Compound Type | Cell Line | Observation |

|---|---|---|

| Organoantimony(V) complexes | Murine Macrophages | Least toxic among tested compounds |

| Various organoantimony compounds | Human Fibroblasts | Toxic at concentrations >25 μM |

Anti-Microbial Properties

The potential of this compound as an anti-microbial agent has also been investigated.

Organoantimony(V) complexes have been evaluated for their in vitro activity against bacterial strains such as the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. Both of these bacteria are significant human pathogens known for forming biofilms, which can complicate infections. Research has shown that both metal complexes of antimony and bismuth exhibit antibacterial activities.

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| Organoantimony(V) complexes | Staphylococcus aureus | Antibacterial activity observed |

| Organoantimony(V) complexes | Pseudomonas aeruginosa | Antibacterial activity observed |

Cytotoxicity Studies in Cultured Cells

The cytotoxicity of pentavalent organoantimony compounds, including this compound, has been examined in vascular endothelial cells. Studies have shown that treatment with this compound at a concentration of 25 µM can cause the collapse of vascular endothelial cell monolayers. In co-culture models, the presence of macrophages exposed to certain stimuli can significantly impact endothelial cell behavior, such as tube formation.

Macrophages themselves are also a key cell type for cytotoxicity evaluation. The response of macrophages to various materials can be studied in both direct and indirect cell culture systems. Research has indicated that some antimony(V) complexes exhibit lower toxicity towards murine macrophages compared to other related compounds.

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| This compound | Vascular Endothelial Cells | 25 µM | Collapse of cell monolayer |

Interrelationship between Cytotoxicity, Intracellular Accumulation, and Hydrophobicity

The biological activity of organometallic compounds, including their toxicity, is often linked to their ability to accumulate within cells, which in turn can be influenced by their hydrophobicity. jst.go.jpresearchgate.net However, research on a series of pentavalent organoantimony compounds, including this compound, has revealed a more complex relationship.

A study investigating various pentavalent organoantimony compounds with three phenyl groups in cultured vascular endothelial cells found that there was no direct correlation between the cytotoxicity of these compounds and their intracellular accumulation or hydrophobicity. jst.go.jpresearchgate.net For instance, this compound, which has a lower lipophilicity, exhibited significant cytotoxicity despite lower intracellular accumulation. jsot.jp Conversely, a highly lipophilic compound like pentaphenylantimony showed high intracellular accumulation but no cytotoxicity. jsot.jp

These findings challenge the general assumption that higher intracellular accumulation, often facilitated by greater hydrophobicity, directly leads to stronger cytotoxic effects for all organic-inorganic hybrid molecules. jst.go.jpresearchgate.net The study suggests that for certain organoantimony compounds, the molecular structure and the nature of the intramolecular metal play a more critical role in determining cytotoxicity than simply the extent of their accumulation within the cell. jst.go.jp

Table 1: Investigated Pentavalent Organoantimony Compounds and their Properties

| Compound Name | Abbreviation | Source/Preparation |

|---|---|---|

| Triphenylantimony | Ph3Sb | Tokyo Chemical Industry |

| Triphenylantimony Dichloride | Ph3SbCl2 | Tokyo Chemical Industry |

| This compound | Ph3Sb(OAc)2 | Tokyo Chemical Industry |

| Triphenylantimony Difluoride | Ph3SbF2 | Prepared as per reported procedures |

| Triphenylantimony Dibromide | Ph3SbBr2 | Prepared as per reported procedures |

Exploration of Cytotoxicity Mechanisms

The mechanisms underlying the cytotoxicity of this compound and related compounds are multifaceted. While intracellular accumulation is a factor, it is not the sole determinant of toxicity. jst.go.jp The chemical nature of the compound itself, once inside the cell, likely plays a crucial role in its cytotoxic effects.

One area of investigation into the cytotoxicity of metal-containing compounds is their interaction with vital cellular components. For instance, some gold complexes have been shown to bind to DNA, suggesting that covalent interactions with macromolecules could be a mechanism of action. nih.gov While the specific intracellular targets of this compound are not fully elucidated, it is plausible that similar interactions contribute to its cytotoxicity.

Furthermore, some studies on other organometallic compounds suggest that their biological activity can be influenced by the ligands attached to the metal center. nih.gov In the case of this compound, the acetate (B1210297) groups could modulate its reactivity and interactions within the cellular environment.

Metallothionein Induction and Regulation

Metallothioneins (MTs) are a family of cysteine-rich, low-molecular-weight proteins involved in metal homeostasis and protection against heavy metal toxicity and oxidative stress. mdpi.comnih.gov Research has shown that this compound can induce the expression of MT isoforms in endothelial cells.

Transcriptional Activation of Metallothionein Genes (MT-1A, MT-1E, MT-2A)

Studies using various organoantimony compounds have demonstrated the transcriptional induction of several MT isoforms, including MT-1A, MT-1E, and MT-2A. nih.gov For example, tris(pentafluorophenyl)stibane has been shown to increase the transcription of MT-1A and MT-2A in bovine aortic endothelial cells. mdpi.comresearchgate.net The induction of these genes is time and concentration-dependent. nih.gov

The regulation of MT gene expression is complex, involving different signaling pathways. The metal-responsive element (MRE) and the antioxidant response element (ARE) are key regulatory sequences in the promoter regions of MT genes. nih.govresearchgate.net

Table 2: Metallothionein Isoforms and their Induction

| MT Isoform | Inducing Compound Example | Key Regulatory Pathway(s) |

|---|---|---|

| MT-1A | Tris(pentafluorophenyl)stibane | MTF-1–MRE and Nrf2–ARE |

| MT-1E | Cadmium | Nrf2-ARE |

Role of Antimony Atom in Bioactivity of Organic-Inorganic Hybrid Molecules

The presence and nature of the metal atom are critical to the bioactivity of organometallic compounds. jetir.org In organoantimony compounds, the antimony atom is a key determinant of their biological effects. jetir.orgresearchtrend.net The cytotoxicity of organobismuth compounds, for instance, can be reduced by replacing the bismuth atom with an antimony atom. jst.go.jp

The antimony atom's coordination chemistry, including its oxidation state and the ligands attached to it, influences the compound's stability, reactivity, and interactions with biological molecules. nih.govnih.gov For example, antimony(III) complexes with thiol-containing ligands exhibit enhanced stability. researchgate.net The geometry of pentavalent antimony compounds, such as this compound, is often a distorted trigonal bipyramidal structure, which affects how the molecule interacts with its biological targets. researchgate.net

Involvement of Nrf2 Pathway in MT Induction

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular responses to oxidative stress and is involved in the induction of various protective genes, including some MT isoforms. nih.gov The Nrf2-ARE pathway has been shown to be involved in the transcriptional induction of MT-1A and MT-1E. mdpi.comnih.gov

Upon activation, Nrf2 translocates to the nucleus and binds to AREs in the promoter regions of target genes, initiating their transcription. nih.govresearchgate.net While the MTF-1–MRE pathway is considered essential for the induction of all endothelial MT isoforms, the Nrf2–ARE pathway appears to enhance the induction of specific isoforms like MT-1A. mdpi.comnih.gov It has been suggested that certain organoantimony compounds may modify Nrf2, altering which AREs it binds to and thereby influencing the specific MT isoforms that are induced. nih.gov

Modulating Bioavailability of Antimony-Containing Drugs

The therapeutic efficacy of antimony-containing drugs is dependent on their bioavailability. Research has explored various strategies to modulate the bioavailability of these compounds. One approach involves the formation of complexes with other molecules. For example, associating the antimonial drug meglumine (B1676163) antimoniate (MA) with sugars like β-cyclodextrin, ribose, or maltose (B56501) has been shown to improve its oral bioavailability. mdpi.com

These sugar complexes can act as sustained-release systems, prolonging the presence of the antimony compound in the serum. mdpi.com This is attributed to the formation of mixed complexes that keep the antimonial compound in a depolymerized state, facilitating its absorption. mdpi.com While this research focuses on meglumine antimoniate, the principle of using complexing agents to modulate bioavailability could potentially be applicable to other antimony-containing compounds like this compound.

Applications in Advanced Materials Science: Photoresists and Polymers

Development of Organometallic Carboxylate Compounds as EUV Photoresists

Researchers have developed a class of organometallic carboxylate compounds, with the general formula [RnM(O2CR')2], designed to function as high-sensitivity photoresists for EUV lithography. albany.eduresearchgate.net This research area was inspired by the need for new photoresist materials with high EUV optical density to meet the increasing demands of the microelectronics industry for smaller feature sizes. albany.edugoogle.com Among various metals explored, including tin, tellurium, and bismuth, antimony has been shown to produce the most sensitive resists. albany.edunih.gov The platform often utilizes pentavalent antimony, with three aryl or alkyl ligands and two carboxylate ligands. spiedigitallibrary.org

The organometallic carboxylate compounds, including triphenylantimony (B1630391) diacetate and its derivatives, function as negative-tone resists. albany.eduresearchgate.netrsc.org In a negative-tone system, the regions of the resist that are exposed to EUV radiation become less soluble in the developer solution. This change in solubility is typically achieved through a cross-linking or polymerization reaction initiated by the exposure, resulting in the formation of a pattern that is the negative image of the mask. albany.edursc.org

The sensitivity of these organometallic photoresists is critically dependent on the nature of the carboxylate group (O2CR'). albany.edu A pivotal finding was the dramatic difference in performance between compounds with polymerizable carboxylate groups, such as acrylate (B77674), and those with non-polymerizable groups, like acetate (B1210297). albany.edu

A direct comparison between triphenylantimony diacrylate and triphenylantimony diacetate revealed that the acrylate version is more than an order of magnitude more sensitive. albany.edu this compound, which lacks a polymerizable group, demonstrated an Emax (dose to maximum thickness) of 21 mJ/cm². albany.edu In contrast, its diacrylate counterpart, which contains polymerizable olefins, achieved excellent sensitivities with an Esize (dose to size for 35 nm lines) of 5.6 mJ/cm². albany.edu This stark difference underscores that high sensitivity is primarily achieved through the inclusion of polymerizable olefins in the carboxylate ligand. albany.edursc.org The dissolution selectivity and contrast are also improved for the acrylate group compared to the acetate group. albany.edu

Table 1: Comparison of EUV Resist Sensitivity

| Compound | Carboxylate Group | Polymerizable Group | Sensitivity (Emax) |

|---|---|---|---|

| This compound | Acetate | No | 21 mJ/cm² albany.edu |

| Triphenylantimony Diacrylate | Acrylate | Yes | < 2 mJ/cm² albany.edu |

This interactive table compares the sensitivity of this compound with its diacrylate analogue, illustrating the effect of the polymerizable carboxylate group.

Mechanistic Aspects of Photoresist Functionality

Mechanistic studies have been crucial to understanding the performance of antimony-based photoresists. While this compound itself is not sensitive enough for high-volume manufacturing, its use as a non-polymerizable analogue has provided essential insights into the fundamental photochemical pathways. spiedigitallibrary.org

The high sensitivity of resists like triphenylantimony diacrylate is attributed to a free-radical polymerization mechanism. albany.eduspiedigitallibrary.org Upon exposure to EUV radiation, an initiation event occurs, leading to the polymerization of the olefin groups on the acrylate ligands. albany.edu This process allows a single initiation event to cause multiple solubility-changing polymerization events, effectively amplifying the initial photochemical reaction and yielding a negative-tone resist with very good sensitivity. albany.edursc.org The comparison with this compound, which cannot undergo this polymerization, provides strong evidence for this mechanism being the primary driver of high sensitivity in the acrylate-based systems. albany.eduspiedigitallibrary.org

Even in the absence of a polymerizable group, this compound demonstrated improved sensitivity over earlier attempts with molecules like tri(styrene)antimony. albany.edu This improvement is attributed to the comparatively low bond dissociation energy of the antimony-carboxylate bond. albany.edu The weaker bond is more readily cleaved by EUV photons, leading to a more efficient initial reaction. albany.edu Mechanistic studies monitoring the volatile byproducts (outgassing) of these resists upon EUV exposure have further elucidated the role of the carboxylate ligand. spiedigitallibrary.orgspiedigitallibrary.org Upon exposure, the primary volatile products for all tested antimony carboxylates are CO2, benzene (B151609), and phenol. spiedigitallibrary.orgscispace.com The rate of outgassing, particularly of CO2, shows a strong correlation with the stability of the R' radical formed after decarboxylation, which is related to the R'-H bond dissociation energy. spiedigitallibrary.org This indicates that the fundamental photomechanism in all antimony carboxylate resists involves the cleavage of the carboxylate group, a process influenced by its bond energy and substituent structure. spiedigitallibrary.org

Table 2: Primary Volatile Photoproducts of this compound upon EUV Exposure

| Mass (amu) | Compound |

|---|---|

| 44 | Carbon Dioxide (CO2) spiedigitallibrary.orgscispace.com |

| 78 | Benzene spiedigitallibrary.orgscispace.com |

| 94 | Phenol spiedigitallibrary.orgscispace.com |

This interactive table lists the major outgassing products identified by mass spectrometry during the EUV exposure of this compound films.

Lithographic Performance and Resolution Capabilities

The lithographic performance of the antimony-based organometallic resist platform is best exemplified by compounds containing polymerizable groups. Triphenylantimony diacrylate has demonstrated the ability to print 35 nm dense lines and spaces with a high sensitivity of 5.6 mJ/cm². albany.edunih.gov Pattern modulation has been shown down to 16 nm, although pattern collapse becomes a limiting factor at these resolutions. albany.edu

While this compound itself does not possess the high sensitivity required for cutting-edge lithography, its role has been crucial as a baseline and control molecule. spiedigitallibrary.org Its unexpectedly high sensitivity compared to other non-polymerizing systems highlighted the importance of the weak antimony-carboxylate bond. albany.edu This finding ultimately led to the successful combination of a weak metal-ligand bond with a polymerizable group in molecules like triphenylantimony diacrylate, creating a highly sensitive and capable EUV resist platform. albany.edu

Potential for Transparent Organometallic Glasses and Polymers

The exploration of organometallic compounds for the development of novel transparent materials represents a burgeoning field of research. Within this area, triarylantimony dicarboxylates, the class of compounds to which this compound belongs, are emerging as particularly promising candidates for the creation of transparent organometallic glasses and polymers. researchgate.net The unique properties of these antimony-containing materials open up new possibilities for advanced optical applications.

Recent research has highlighted that the incorporation of polymerizable groups within the carboxylate fragments of triarylantimony dicarboxylates can lead to the production of transparent organometallic glasses and polymers. researchgate.net This potential is a direct extension of their utility as highly sensitive UV resists in photolithography. The ability to form stable, amorphous (glassy) or polymeric structures that are transparent to visible light is a key area of investigation. For instance, studies on related triphenylantimony derivatives have successfully yielded antimony-containing transparent polymers. hum-ecol.ru

One of the methods to achieve transparency in polymers incorporating antimony is by ensuring a close match between the refractive indices of the polymer matrix and the organometallic component. Research on triphenylantimony(V) catecholate-containing polymers has demonstrated the formation of transparent porous monoliths. researchgate.net This was achieved by polymerizing the organometallic monomer within a porogenic agent (dialkylphthalates) whose refractive index was similar to that of the resulting polymer, enabling the creation of thick, transparent porous materials. researchgate.net

Furthermore, the principle of using antimony compounds to impart specific properties like transparency is established in the polymer industry. For example, antimony trihalides have been successfully used to prepare hard, transparent, and flame-retardant thermosetting polyester (B1180765) resins. google.com While these are not diacetate compounds, they underscore the capability of antimony-based additives to be integrated into polymer systems without compromising optical clarity.

The potential applications for such transparent organometallic materials are diverse, ranging from advanced optical lenses and coatings to specialized components in optoelectronic devices. numberanalytics.com The development of these materials leverages the inherent properties of organometallic compounds, which bridge the gap between traditional organic polymers and inorganic glasses. chemimpex.comamericanelements.com

Research Findings on Antimony-Containing Transparent Materials:

| Material System | Key Finding | Reference |

| Triarylantimony dicarboxylates | Identified as having potential for producing transparent organometallic glasses and polymers. | researchgate.net |

| Triphenylantimony dicrotonate | Used for the production of antimony-containing transparent polymers. | hum-ecol.ru |

| Triphenylantimony(V) catecholate-polymer | Formation of transparent porous monoliths by matching refractive indices of the polymer and porogenic agent. | researchgate.net |

| Halogenated unsaturated polyester with antimony trihalide | Production of hard, transparent, flame-resistant polyester resins. | google.com |

These findings collectively suggest a strong potential for this compound and its derivatives in the creation of a new class of transparent materials, combining the processability of polymers with the desirable optical properties often associated with inorganic glasses.

Advanced Theoretical and Computational Studies of Triphenylantimony Diacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium to large molecular systems with a good balance between computational cost and accuracy. For triphenylantimony (B1630391) diacetate, DFT calculations have been instrumental in understanding its geometry, electronic characteristics, and spectroscopic behavior.